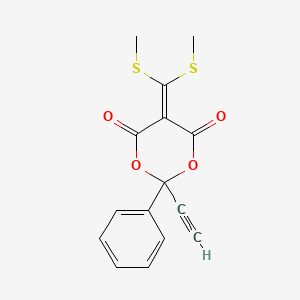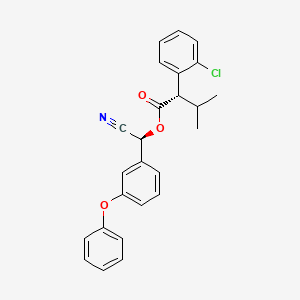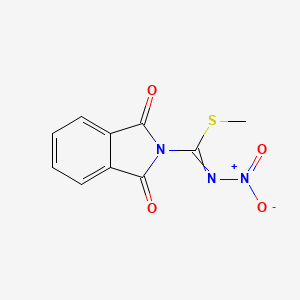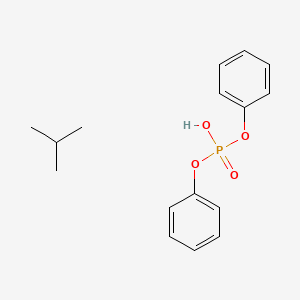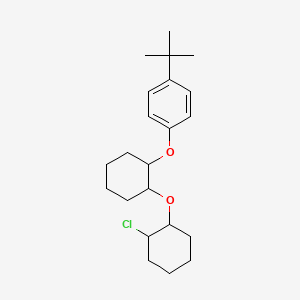![molecular formula C11H18BrNO2S2 B13839767 [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H18BrNO2S2 and a molecular weight of 340.30 g/mol . This compound is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . It is widely used in proteomics research and has applications in probing the structures of various receptor channels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide typically involves the reaction of 4-(Trimethylammonium)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile , and requires the presence of a base, such as triethylamine , to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Bases: Triethylamine is commonly used to facilitate the reaction.
Solvents: Acetonitrile is a preferred solvent for the synthesis.
Major Products Formed: The primary product formed from the reaction with thiols is a mixed disulfide .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide is used to study the structure and function of various receptor channels, including the acetylcholine receptor channel and the GABA A receptor channel .
Biology: In biological research, this compound is utilized to probe the structure of lactose permease and other membrane proteins .
Industry: In industrial settings, this compound is used in the production of specialized chemicals and reagents for research and development .
Mecanismo De Acción
The mechanism of action of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for studying the structure and function of proteins that contain thiol groups . The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function .
Comparación Con Compuestos Similares
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Chloride: Similar in structure but with a chloride ion instead of bromide.
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Iodide: Similar in structure but with an iodide ion instead of bromide.
Uniqueness: The uniqueness of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide lies in its specific and rapid reaction with thiols, making it a valuable tool for studying thiol-containing proteins . Its bromide ion also provides distinct reactivity compared to its chloride and iodide counterparts .
Propiedades
Fórmula molecular |
C11H18BrNO2S2 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
trimethyl-[4-(methylsulfonylsulfanylmethyl)phenyl]azanium;bromide |
InChI |
InChI=1S/C11H18NO2S2.BrH/c1-12(2,3)11-7-5-10(6-8-11)9-15-16(4,13)14;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OHIQMZOKVRHIFE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)CSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


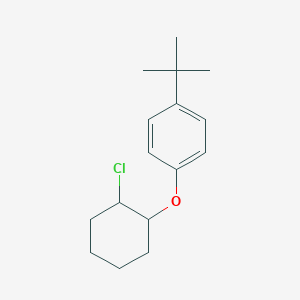
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
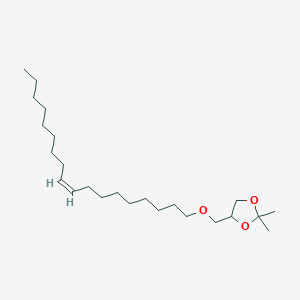
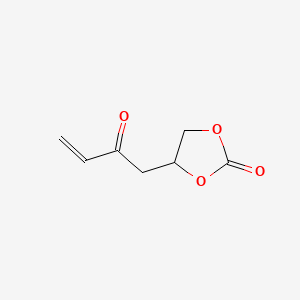
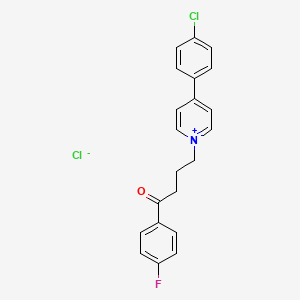
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
